Quetiapine fumarate

Description

Propriétés

IUPAC Name |

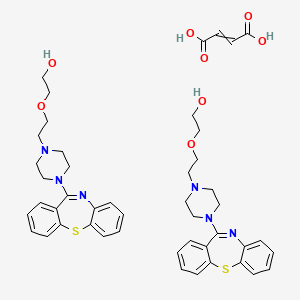

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHJULTYCAQOIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54N6O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis from Quetiapine Free Base

The free base form of quetiapine serves as a critical intermediate. A common method involves dissolving quetiapine base (8 g) in ethanol (16 ml) under reflux conditions. Ethanol-HCl (15% w/w, 5 g) is added to the hot solution, followed by gradual cooling to 0°C at a rate of 10°C/h. Crystallization yields quetiapine hydrochloride with 99.65% HPLC purity. Subsequent conversion to the fumarate salt involves dissolving the hydrochloride in a methanol-water-toluene mixture, adjusting the pH to 13–14 with NaOH, and extracting the free base into toluene. Fumaric acid (0.85 g) is then added to an 80% ethanol solution of the free base, leading to crystallization of this compound (4.92 g yield).

Synthesis from Quetiapine Hydrochloride

Crude this compound (10 g) suspended in ethanol (20 ml) undergoes HCl-mediated conversion. Ethanol-HCl (15% w/w, 8 ml) is added at 60°C, followed by cooling to 0°C to precipitate quetiapine hydrochloride (7.95 g, 99.98% purity). Isopropanol-based methods similarly achieve high yields (8.28 g, 99.89% purity) using 30% HCl. These processes emphasize the importance of solvent polarity and temperature control in minimizing impurity formation.

Patented Industrial Synthesis Processes

Phosphorous Oxychloride-Mediated Chlorination

A patented method involves reacting 11-chlorodibenzo[b,f]thiazepine with 1-(2-hydroxyethoxyethyl)piperazine in toluene. Phosphorous oxychloride (POCl₃) is added dropwise over 30 minutes, followed by refluxing for >10 hours. Excess POCl₃ is evaporated, and the mixture is neutralized with 30% NaOH. The organic phase is treated with citric acid, washed, and reconstituted with potassium carbonate to yield quetiapine free base (92% molar yield). This method prioritizes reagent stoichiometry and reaction duration to maximize efficiency.

Multi-Step Synthesis via Intermediate Salts

Chinese patent CN104016945A outlines a four-step synthesis starting with o-nitrochlorobenzene and thiophenol:

-

Etherification : Toluene-mediated reaction yields 2-nitrodiphenyl sulfide.

-

Hydrogenation : Reduced iron powder in ethanol produces 2-aminodiphenyl sulfide.

-

Condensation : Triphosgene and polyphosphoric acid form 10-H-dibenzo[b,f][1,thiazepine-11-one.

-

Chlorination : Phosphorus oxychloride converts the ketone to 11-chlorodibenzo[b,f][1,thiazepine.

Final fumarate formation achieves >99.5% purity through recrystallization.

Purification and Crystallization Techniques

Salt Conversion for Enhanced Purity

Grumann et al. demonstrated that crystallizing quetiapine as a non-fumarate salt (e.g., hydrochloride) before converting to hemifumarate significantly reduces impurities. For instance, quetiapine hydrochloride dissolved in methanol-water-toluene and treated with fumaric acid yields hemifumarate with undetectable critical impurities.

Solvent Systems and Cooling Rates

Ethanol and isopropanol are preferred for their ability to dissolve intermediates while permitting controlled crystallization. A cooling rate of 10°C/h ensures uniform crystal growth, minimizing occluded solvents.

Pharmaceutical Formulation Methods

Extended-Release Tablet Design

Wet granulation remains the standard for this compound tablets. Key components include:

| Ingredient | Function | Concentration (mg) |

|---|---|---|

| This compound | Active pharmaceutical ingredient | 230.0 |

| Xanthan gum | Release-modifying polymer | 93.0–217.0 |

| Lactose monohydrate | Diluent | 52.63 |

| Sodium citrate | pH adjuster | 88.86 |

Formulations using xanthan gum (16–31% w/w) exhibit superior extended-release profiles compared to Carbopol 974P. Granule sieve size (0.8 vs. 1.4 mm) further modulates dissolution kinetics, with smaller particles enhancing surface area for drug release.

Dissolution Profile Optimization

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Free base conversion | 75–85 | 99.65–99.98 | Minimal impurity formation | Multi-step solvent extraction |

| POCl₃-mediated | 92 | 99.90 | High molar efficiency | Prolonged reflux (>10 hours) |

| Multi-step synthesis | 68–72 | 99.50 | Scalability for industrial use | Complex intermediate purification |

Quality Control and Analytical Methods

Analyse Des Réactions Chimiques

Salt Formation with Fumaric Acid

Quetiapine free base reacts with fumaric acid in a 2:1 molar ratio to form the hemifumarate salt:

Reaction Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Methanol or ethanol | |

| Temperature | 50–55°C | |

| Molar ratio (base:acid) | 1:0.51 (target: 2:1 stoichiometry) | |

| Crystallization solvent | Methanol-water mixture | |

| Yield | 81–85% |

The reaction mixture is stirred for 30 minutes at 50–55°C, cooled to room temperature, and crystallized to obtain white crystals of this compound .

Hydrolytic Stability

This compound demonstrates exceptional stability under aqueous conditions:

Stability Data

| Condition | Result | Source |

|---|---|---|

| Hydrolysis (25°C, pH 5–7) | Half-life ≥1 year | |

| Thermal degradation | Stable up to 60°C | |

| Photolytic degradation | No significant decomposition |

Its stability is attributed to the robust dibenzothiazepine core and the fumarate counterion, which minimizes hygroscopicity .

Environmental Degradation Pathways

Post-excretion, this compound undergoes partial degradation in wastewater:

Environmental Fate

| Parameter | Value/Description | Source |

|---|---|---|

| Adsorption to soil | K<sub>d</sub> = 0.37 L/kg | |

| Aqueous dissipation | DT<sub>50</sub> <40 days | |

| Metabolite activity | 43% of excreted drug retains bioactivity |

Major metabolites (norquetiapine and sulfoxide derivatives) show no pharmacological activity, reducing environmental toxicity .

Analytical Characterization

Reverse-phase HPLC is the gold standard for quantifying this compound:

HPLC Parameters

This method achieves >99% recovery and effectively separates degradation products .

Applications De Recherche Scientifique

Quetiapine fumarate has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of Quetiapine fumarate involves antagonism of multiple neurotransmitter receptors. It primarily targets serotonin (5-HT2) and dopamine (D2) receptors, reducing the activity of these neurotransmitters in the brain . This action helps alleviate symptoms of psychosis and mood disorders. Additionally, the compound has affinity for histamine H1 and adrenergic receptors, contributing to its sedative effects .

Comparaison Avec Des Composés Similaires

Formulation and Development

QTF is formulated as immediate-release (IR) and extended-release (XR) tablets. The XR formulation, developed using Quality by Design (QbD) principles, ensures sustained drug release over 24 hours. Key parameters include polymer concentration and hardness, which influence dissolution profiles . For instance, formulation F13 (XR) demonstrated compliance with dissolution similarity tests (f2 > 50) across gastrointestinal pH ranges (1.2, 4.5, 6.8) .

Comparison with Similar Compounds

Salt Forms: Fumarate vs. Hemifumarate vs. Deuterated Derivatives

Quetiapine is commonly administered as a fumarate salt (C₄H₄O₄²⁻). However, variations in stoichiometry and isotopic labeling have been explored:

Notes:

Impurities and Degradation Products

Six impurities (0.05–0.15%) are identified during QTF synthesis, including:

Desethanol quetiapine (Impurity I): Lacks the ethanol side chain, reducing receptor affinity.

N-formyl piperazinyl thiazepine (Impurity II): Byproduct of incomplete synthesis.

Quetiapine carboxylate (Impurity III): Esterification product affecting solubility .

Recent studies highlight three major degradants:

- Lactam (LAC) : Cyclization product under acidic conditions.

- N-oxide (OXD) : Oxidation byproduct.

- Des-ethanol (DES): Hydrolysis product .

Table 1 : Maximum Allowable Impurity Levels (ICH Guidelines)

| Impurity | Threshold (%) | Analytical Method |

|---|---|---|

| LAC, OXD | 0.1 | HPLC, spectrophotometry |

| DES | 0.1 | TLC-densitometry |

Formulation Variants and Dissolution Profiles

Extended-release formulations (e.g., F1, F4, F6) exhibit high similarity (f2 > 50) to reference products:

| Formulation | f2 Value | Key Characteristics |

|---|---|---|

| F1 | 69 | Optimal polymer concentration (HPMC) |

| F4 | 68 | Balanced hardness and dissolution rate |

| F6 | 68 | pH-independent release |

Dissolution Medium : QTF dissolves best at pH 1.2 (24-hour release profile) .

Activité Biologique

Quetiapine fumarate, an atypical antipsychotic, is primarily used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. This article delves into the biological activity of quetiapine, examining its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and potential adverse effects.

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with a median time to peak plasma concentration ranging from 1 to 2 hours. The absolute bioavailability remains unknown; however, studies indicate that the relative bioavailability of quetiapine tablets compared to a solution is nearly complete. It is approximately 83% bound to serum proteins and exhibits linear pharmacokinetics within the clinical dose range (up to 375 mg twice daily) .

The drug is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, predominantly CYP3A4. A total of 11 metabolites have been identified, with two exhibiting pharmacological activity but at significantly lower concentrations than quetiapine itself . The mean terminal half-life is approximately 7 hours, and about 73% of the administered radioactivity is excreted in urine .

Quetiapine's therapeutic effects are attributed to its antagonistic activity at various neurotransmitter receptors:

- Dopamine Receptors : Quetiapine has a high affinity for D2 dopamine receptors but exhibits a lower propensity for inducing extrapyramidal symptoms compared to typical antipsychotics.

- Serotonin Receptors : It also acts on serotonin receptors (5-HT2A and 5-HT1A), which may contribute to its efficacy in treating mood disorders and reducing negative symptoms associated with schizophrenia .

Efficacy in Clinical Studies

Quetiapine has demonstrated significant efficacy in various clinical settings:

- Schizophrenia : Clinical trials have shown that quetiapine effectively reduces positive and negative symptoms of schizophrenia. A study reported a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .

- Bipolar Disorder : In patients with bipolar disorder, quetiapine has been shown to be effective as both monotherapy and adjunctive therapy during manic or depressive episodes .

- Major Depressive Disorder : Quetiapine XR (extended release) was evaluated as adjunctive therapy for major depressive disorder. A significant reduction in the Montgomery-Asberg Depression Rating Scale (MADRS) total score was observed at week 6 for doses of 300 mg/day compared to placebo .

Adverse Effects

Despite its therapeutic benefits, quetiapine is associated with several adverse effects:

- Common Side Effects : These include sedation, weight gain, dry mouth, and orthostatic hypotension.

- Serious Adverse Events : Reports have indicated severe cases such as neuroleptic malignant syndrome and increased hepatic enzymes. In pediatric populations, there have been instances of overdose leading to significant morbidity .

- QT Interval Prolongation : Quetiapine can cause prolongation of the QT interval; however, its clinical significance remains uncertain. Monitoring is advised, especially in patients with pre-existing cardiac conditions .

Case Studies

Several case studies highlight the implications of quetiapine use:

- Overdose Cases : A series of 45 cases involving quetiapine overdose revealed that most patients experienced central nervous system depression and tachycardia but no fatalities occurred. The median ingested dose was significantly correlated with peak drug concentration .

- Pediatric Safety Review : A focused safety review indicated serious adverse events in pediatric patients treated with quetiapine, including instances of death attributed to overdose or complications from underlying conditions .

Q & A

Q. What analytical methods are recommended for assessing the purity of quetiapine fumarate in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with ultraviolet detection is the standard method for quantifying this compound purity. A validated protocol involves dissolving the compound in a mobile phase (e.g., a mixture of buffer and organic solvent), using a C8 column, and detecting at 230 nm. Impurity profiling requires a relative response factor adjustment for peaks with retention times near 0.5 and 0.9 relative to quetiapine . Thin-layer chromatography (TLC) with silica gel plates and a solvent system of isopropyl ether, formic acid, and water (90:7:3) can confirm fumarate counterion presence .

Q. How can electrochemical techniques be applied to detect this compound in biological samples?

Differential pulse stripping voltammetry (DPSV) and square-wave stripping voltammetry (SWSV) using multi-walled carbon nanotube (MWCNT)-modified electrodes offer sensitive detection. The oxidation process is adsorption-controlled and irreversible, with linear ranges of 0.1–10 µM and detection limits as low as 0.03 µM. This method is validated for tablet analysis and identifies oxidation-active functional groups (e.g., thiazepine rings) via model compound comparisons .

Q. What preclinical models are used to study this compound’s neuroprotective effects?

Inflammatory (e.g., experimental autoimmune encephalomyelitis) and non-inflammatory models (e.g., cuprizone-induced demyelination) are employed. These evaluate remyelination via histopathology and behavioral assays. Quetiapine’s efficacy in reducing demyelination and improving motor function is dose-dependent, with neuroprotection linked to modulation of oxidative stress pathways .

Advanced Research Questions

Q. How can contradictions in quetiapine’s dose-response relationship be resolved in schizophrenia trials?

Meta-analyses of dose-ranging studies (e.g., 25–750 mg/day) reveal non-linear pharmacokinetics above 250 mg/day. While lower doses show plasma concentration proportionality, efficacy plateaus at higher doses due to receptor saturation (e.g., D2 and 5-HT2A). Advanced trial designs, such as Bayesian adaptive dose titration, optimize dosing by integrating pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. What methodological challenges arise when correlating in vitro dissolution with in vivo absorption for extended-release quetiapine formulations?

In vitro-in vivo correlation (IVIVC) requires Wagner-Nelson deconvolution of plasma concentration-time profiles to estimate absorbed fractions. Hybrid hydrogels (e.g., superporous hydrogels) exhibit pH-dependent swelling, necessitating biorelevant dissolution media (e.g., simulated intestinal fluid). Discrepancies arise from intersubject variability in gastric emptying, addressed by population PK modeling .

Q. How do neuroprotective and neurotoxic effects of this compound coexist in bipolar disorder models?

In vivo studies show dose-dependent effects: low doses (50–200 mg/day) reduce oxidative stress markers (e.g., malondialdehyde) via Nrf2 activation, while high doses (>400 mg/day) increase apoptosis in hippocampal neurons. Dual-mechanism studies combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathways like Bcl-2/Bax ratio modulation .

Q. What experimental designs are optimal for evaluating quetiapine’s adjunctive role in treatment-resistant mood disorders?

Factorial designs (e.g., 3-factor, 2-level) test interactions between quetiapine and mood stabilizers (e.g., lithium). Primary endpoints include changes in Young Mania Rating Scale (YMRS) and Hamilton Depression Rating Scale (HAM-D) scores. Open-label trials with stabilization phases (12–18 weeks) prior to randomization reduce placebo effects in maintenance studies .

Contradiction Analysis

Q. Why do clinical trials report conflicting results on quetiapine’s efficacy in negative schizophrenia symptoms?

Discrepancies stem from assessment tool variability: the Modified Scale for the Assessment of Negative Symptoms (SANS) shows improvement, while the Positive and Negative Syndrome Scale (PANSS) negative subscale does not. Advanced meta-regression controls for baseline symptom severity and concomitant antipsychotic use, revealing quetiapine’s selective efficacy in patients with predominant affective blunting .

Q. How can interspecies differences in quetiapine metabolism impact translational research?

Rodent models underestimate human CYP3A4-mediated N-dealkylation, leading to higher plasma levels of active metabolites (e.g., norquetiapine). Chimeric humanized liver mice (PXB mice) or microdosing studies with accelerator mass spectrometry (AMS) improve metabolite profiling accuracy .

Methodological Recommendations

- Dose Optimization : Use sparse sampling in population PK studies to identify covariates (e.g., age, CYP genotype) affecting clearance .

- Formulation Stability : Accelerated stability testing (40°C/75% RH) with HPLC-UV monitors degradation products (e.g., oxidized thiazepine derivatives) .

- Behavioral Assays : Combine forced swim tests (FST) with microdialysis to correlate quetiapine’s monoaminergic effects (e.g., prefrontal dopamine increase) with antidepressant-like activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.